cis-4-Decenal
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to cis-4-Decenal, such as cis-decalins, involves multiple steps including stereocontrolled synthesis techniques. These methods include oxidation, intermolecular Diels-Alder reactions, olefination, and Cope rearrangement, showcasing the complexity and versatility in creating cis-configured compounds (Hsu et al., 2008). Additionally, the synthesis of cis-configured decalin derivatives emphasizes the importance of asymmetric catalysis in achieving the desired stereochemistry (Gärtner, Qu, & Helmchen, 2012).
Molecular Structure Analysis
Molecular structure analysis of cis-configured compounds reveals distinct geometrical features. For example, the X-ray crystal structures of cis-substituted compounds provide insights into their spatial arrangement and bonding, which are critical for understanding their reactivity and properties (Lucas et al., 2006).
Chemical Reactions and Properties
cis-Configured compounds exhibit unique reactivity due to their stereochemistry. The reactivity of cis-4-Decenal analogs in chemical reactions, such as photoinduced rearrangements, highlights the impact of cis-configuration on reaction pathways and product formation (Gao et al., 2021).
Physical Properties Analysis
The physical properties of cis-configured compounds, such as their solubility, melting points, and boiling points, are influenced by their molecular structure. Studies focusing on the synthesis and properties of cis- and trans-configured compounds provide valuable data on how isomerism affects physical characteristics (Fang et al., 2004).
Chemical Properties Analysis
The chemical properties of cis-4-Decenal and its related compounds, including reactivity towards different reagents, stability under various conditions, and their behavior in catalytic systems, are central to their applications. The synthesis and characterization of cis-[Ru(2,2':6',2''-terpyridine)(DMSO)Cl2] complexes illustrate the complex interplay between structure and chemical behavior (Ziessel et al., 2004).
Scientific Research Applications
Molecular Mechanisms of cisplatin Resistance
Cis-4-Decenal has been studied in the context of cisplatin resistance in cancer treatment. Cisplatin is a platinum-based drug used for treating a variety of solid malignancies. Research shows that cisplatin's anticancer effects involve multiple mechanisms, including DNA damage and induction of apoptosis. Unfortunately, the development of chemoresistance to cisplatin is a significant clinical challenge. Studies have classified the mechanisms of cisplatin resistance into pre-target, on-target, post-target, and off-target resistance, which involve alterations in the steps preceding cisplatin binding to DNA, direct relations to DNA–cisplatin adducts, and the lethal signaling pathways elicited by cisplatin-mediated DNA damage (Galluzzi et al., 2012).
Cisplatin in Cancer Therapy
Cisplatin, known chemically as cis-diamminedichloroplatinum (II), has been effectively used in treating various human cancers including bladder, head and neck, lung, ovarian, and testicular cancers. Its action is linked to its ability to crosslink with DNA, causing damage and inducing apoptosis in cancer cells. However, drug resistance and side effects like kidney problems and allergic reactions limit its effectiveness. Therefore, research has focused on combination therapies with cisplatin and other drugs to overcome resistance and reduce toxicity (Dasari & Tchounwou, 2014).
Role of Naringin Against Cisplatin-Induced Stress
Research has also explored the protective role of naringin, a flavonoid, against cisplatin-induced injury. Cisplatin's dose-dependent toxicity limits its use, and studies have shown that naringin can protect against deterioration in tissue, suppress changes in antioxidant enzyme activities, and inhibit inflammatory and apoptotic mediators in cisplatin-induced injury, suggesting its potential as a treatment to mitigate cisplatin's side effects (Chtourou et al., 2015).
Systems Biology of Cisplatin Resistance
Further studies in systems biology have sought to deconvolute the complex circuitries underpinning cisplatin resistance. Understanding these mechanisms is crucial for developing strategies to prevent or reverse resistance in cancer patients. This research is critical for improving the clinical management of patients affected by various cancers treated with cisplatin (Galluzzi et al., 2014).
Cisplatin-Induced Nephrotoxicity
Cisplatin's nephrotoxicity is a major limitation in its clinical application. Research has focused on identifying the signaling pathways leading to tubular cell death and inflammation in the kidneys, and on discovering renoprotective strategies. These studies are important for developing interventions that do not diminish cisplatin's anticancer efficacy (Pabla & Dong, 2008).
properties
IUPAC Name |
(Z)-dec-4-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,10H,2-5,8-9H2,1H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRKZMLUDFBPAO-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041514 | |
Record name | (4Z)-4-Decenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with an orange-like, fatty odour | |
Record name | 4-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
78.00 to 80.00 °C. @ 10.00 mm Hg | |
Record name | 4-Decenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
Record name | 4-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.850 | |
Record name | 4-Decenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/654/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
cis-4-Decenal | |
CAS RN |
21662-09-9, 30390-50-2 | |
Record name | cis-4-Decenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21662-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Decenal, (4Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Decenal, (4Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (4Z)-4-Decenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-4-decenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DECENAL, (4Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R675PGU7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Decenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041014 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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